6-Chloro-4-(morpholinomethyl)pyridin-2-amine
Overview
Description
6-Chloro-4-(morpholinomethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Development of Synthetic Routes : Lu et al. (2013) discussed the development of synthetic routes for 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, a key intermediate in the synthesis of BIRB 1017, a p38 MAP kinase inhibitor. The synthesis involved trialkylmagnesium ate complex mediated metalation, borylation, and Suzuki coupling reactions, highlighting the chemical versatility of similar compounds (Lu et al., 2013).
- Reactions with Nucleophilic Agents : Moshchitskii et al. (1972) studied the reactions of 2,3,5,6-tetrachloro-4-pyridyl vinyl sulfone with nucleophilic agents, including morpholine, demonstrating the reactivity of chloropyridines in various chemical contexts (Moshchitskii et al., 1972).
Applications in Pharmaceutical Chemistry
- Antimicrobial Activities : Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. This suggests potential pharmaceutical applications of compounds structurally related to 6-Chloro-4-(morpholinomethyl)pyridin-2-amine (Bektaş et al., 2012).
- Synthesis of Cardiotonic Compounds : Klauschenz et al. (1994) synthesized 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, demonstrating cardiotonic activity in isolated guinea-pig atria and anesthetized pigs, indicating the potential of chloropyridines in cardiotonic drug development (Klauschenz et al., 1994).
Heterocyclic Chemistry
- Synthesis of Pyrindines and Tetrahydroquinolines : Yehia et al. (2002) described a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the role of pyridine derivatives in the synthesis of complex heterocyclic compounds (Yehia et al., 2002).
- Investigation of Nitrogen- and Sulfur-Containing Heterocycles : Levkovskaya and Safonova (1971) investigated the reaction of a pyridylmercapto oxalacetic ester with amines like morpholine, contributing to the understanding of nitrogen- and sulfur-containing heterocycles (Levkovskaya & Safonova, 1971).
Analytical Applications
- Analysis of Aliphatic Amines in Environmental Samples : Sacher et al. (1997) presented methods for determining aliphatic amines, including morpholine, in wastewater and surface water, showcasing the importance of pyridine derivatives in environmental analysis (Sacher et al., 1997).
Properties
IUPAC Name |
6-chloro-4-(morpholin-4-ylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGDGCSPXSBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.